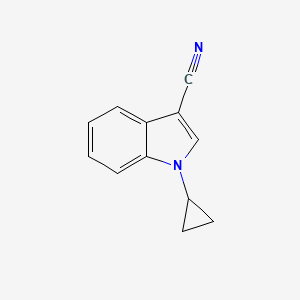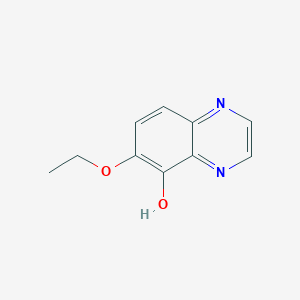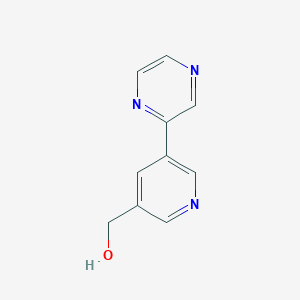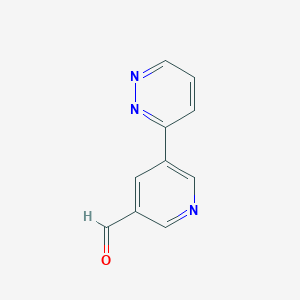
5-(Pyridazin-3-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piridazin-3-il)nicotinaldehído es un compuesto heterocíclico que presenta tanto motivos de piridazina como de nicotinaldehído. El anillo de piridazina, que contiene dos átomos de nitrógeno adyacentes, es conocido por su amplia gama de actividades farmacológicas. Este compuesto es de interés en química medicinal debido a sus posibles actividades biológicas y su función como bloque de construcción para moléculas más complejas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(Piridazin-3-il)nicotinaldehído generalmente implica la ciclización de precursores apropiados. Un método común involucra la reacción de la N-imina de piridina con 6-alquil-4-oxohex-5-inoatos seguida de condensación con hidracina . Este método proporciona acceso conciso a los derivados de piridazinona deseados.
Métodos de Producción Industrial
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Piridazin-3-il)nicotinaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído puede reducirse para formar el alcohol correspondiente.
Sustitución: El anillo de piridazina puede sufrir reacciones de sustitución, particularmente en posiciones adyacentes a los átomos de nitrógeno.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen:
Oxidación: Ácido 5-(Piridazin-3-il)nicotínico.
Reducción: Alcohol 5-(Piridazin-3-il)nicotinílico.
Sustitución: Varios derivados de piridazinilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(Piridazin-3-il)nicotinaldehído tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 5-(Piridazin-3-il)nicotinaldehído no se comprende completamente. Se cree que ejerce sus efectos a través de interacciones con varios objetivos moleculares y vías. Se sabe que el anillo de piridazina inhibe enzimas como la fosfodiesterasa, lo que puede conducir a varios efectos fisiológicos . Además, el grupo aldehído puede interactuar con macromoléculas biológicas, contribuyendo a sus actividades biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Piridazina: Un compuesto heterocíclico con dos átomos de nitrógeno adyacentes en un anillo de seis miembros.
Piridazinona: Un derivado de piridazina con un grupo cetónico en la posición 3.
Nicotinaldehído: Un derivado aldehído del ácido nicotínico.
Singularidad
5-(Piridazin-3-il)nicotinaldehído es único debido a la combinación de los motivos de piridazina y nicotinaldehído, que confieren un conjunto distinto de propiedades químicas y biológicas.
Propiedades
Número CAS |
1346687-43-1 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
5-pyridazin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-7H |
Clave InChI |
NAUYYQYMLUJOMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


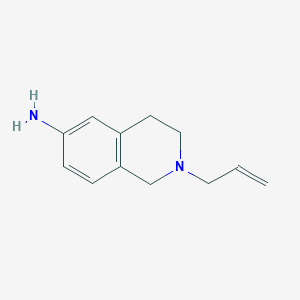


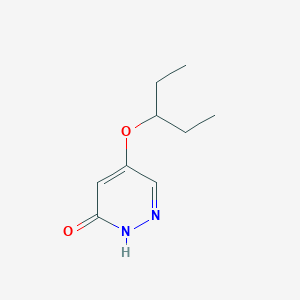
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)


![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
